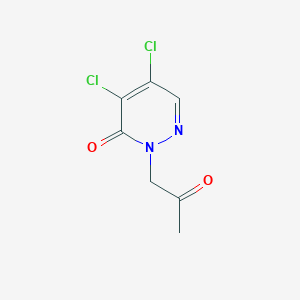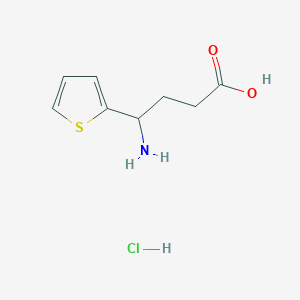![molecular formula C16H14F2N6O B2891241 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide CAS No. 2034424-82-1](/img/structure/B2891241.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm^−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s^−1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Oxidative N-N Bond Formation : A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation allows for the convenient construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation. This method features short reaction times and high yields, demonstrating a significant advancement in the synthesis of biologically important structures related to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide (Zisheng Zheng et al., 2014).
Catalysis with Aromatic N-fused Heterobicyclic Carbenes : The benzoannulation of aromatic NHCs, including 1,2,4-triazol-3-ylidenes, results in heterobicyclic carbenes with potential applications in asymmetric catalysis. These platforms offer opportunities for modulating steric and electronic properties, which could be critical in the synthesis and application of this compound (Javier Iglesias‐Sigüenza et al., 2016).
Biological Activities
Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, similar to the compound , have shown promising coronary vasodilating and antihypertensive activities. This suggests potential applications in developing cardiovascular therapeutic agents (Y. Sato et al., 1980).
Antimicrobial Activities : Derivatives of 1,2,4-triazolo[4,3-a]pyridine, closely related to the compound , have shown a range of biological activities including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, and antiallergic properties. Their effectiveness against a wide range of micro-organisms highlights their potential in medicinal chemistry (N. M. Gandikota et al., 2017).
Cytotoxic Agents : Certain 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, structurally related to the compound of interest, have been synthesized and evaluated as cytotoxic agents, demonstrating potential in cancer therapy (Mamta et al., 2019).
Chemical Properties and Applications
- Structural Analysis and Energy Frameworks : Studies on compounds like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provide insights into the structural analysis, energy frameworks, and intermolecular interactions of related compounds, which are essential for understanding the chemical properties and potential applications of this compound (Hamdi Hamid Sallam et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The future directions of research could involve the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) . Further studies could also focus on the synthesis of more derivatives and evaluation of their biological activities.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c17-12-2-1-10(7-13(12)18)16(25)20-11-5-6-23(8-11)15-4-3-14-21-19-9-24(14)22-15/h1-4,7,9,11H,5-6,8H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYDTOVWFHJGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2891165.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2891167.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2891169.png)

![3-Methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine](/img/structure/B2891171.png)


![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+](/img/structure/B2891177.png)
![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)


